4-(2-Bromophenyl)-1,3-thiazol-2-amine

Medicinal Chemistry Physicochemical Properties Drug Design

Medicinal chemistry requires precise substitution patterns. Substituting this ortho-bromothiazole with para or unsubstituted analogs can invalidate SAR studies and waste resources. This 2-aminothiazole building block offers: - **Ortho-bromo steric/electronic profile**: Distinct from para-isomer (CAS 2103-94-8), essential for validated anti-MRSA pharmacophore exploration. - **Versatile handles**: Primary amine for amides/sulfonamides + bromine for Suzuki coupling. - **Proven application**: Direct intermediate for 2-aminothiazole antimicrobials with reported MICs against MRSA as low as 1.3 µg/mL.

Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
CAS No. 103965-99-7
Cat. No. B009057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)-1,3-thiazol-2-amine
CAS103965-99-7
Synonyms2-AMino-4-(2-broMophenyl)thiazole
Molecular FormulaC9H7BrN2S
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)N)Br
InChIInChI=1S/C9H7BrN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
InChIKeyHBAOQMFTWSDKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)-1,3-thiazol-2-amine Overview


4-(2-Bromophenyl)-1,3-thiazol-2-amine, also known as 2-amino-4-(2-bromophenyl)thiazole, is a heterocyclic aromatic amine with the molecular formula C9H7BrN2S and a molecular weight of 255.13 g/mol . It belongs to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry known for its presence in numerous bioactive compounds and approved drugs [1]. The compound features a bromine atom at the ortho position of the phenyl ring, which contributes to its unique physicochemical profile, including a predicted LogP of 3.74 and a pKa of 3.73±0.10 . It is commercially available as a research chemical with typical purities of 97% or higher .

✓ 2-Aminothiazole scaffold for bioactive library synthesis
✓ Ortho-bromine substitution creates unique steric/electronic profile
✓ Supports antimicrobial (MRSA) SAR exploration
Class-level evidence; reported anti-MRSA pharmacophore context

4-(2-Bromophenyl)-1,3-thiazol-2-amine: Why Ortho-Bromination Matters


Within the 2-aminothiazole class, the specific position of the bromine substituent on the phenyl ring is a critical determinant of biological activity and physicochemical properties. Simple substitution with a para-bromo analog, such as 4-(4-bromophenyl)thiazol-2-amine (CAS 2103-94-8), or an unsubstituted phenyl analog, 4-phenylthiazol-2-amine, is not functionally equivalent. The ortho-bromine in 4-(2-bromophenyl)-1,3-thiazol-2-amine imposes a unique steric and electronic environment that can significantly alter target binding affinity, selectivity, and overall pharmacokinetic profile. This is a well-established structure-activity relationship (SAR) within this chemotype, where even a single atom or positional change can lead to a complete loss of activity against specific targets like MRSA or result in a different enzyme inhibition profile [1]. Therefore, substituting this specific building block with a seemingly similar analog risks generating a completely different SAR trajectory, potentially wasting valuable synthesis and screening resources.

Para-bromo analog (4-(4-bromophenyl)thiazol-2-amine)

Positional isomer may shift enzyme inhibition profile; para-substitution associated with reduced activity in certain enzyme assays.

Meta-bromo analog (4-(3-bromophenyl)-1,3-thiazol-2-amine)

Different potency and selectivity signature; class-level data shows a marked EC50 shift and distinct target engagement.

Unsubstituted phenyl analog

Lower lipophilicity may alter membrane permeability and target engagement context.

4-(2-Bromophenyl)-1,3-thiazol-2-amine: Comparative Evidence


Ortho-Bromo Substitution: Lipophilicity Enhancement

The presence of the ortho-bromophenyl group significantly increases the compound's lipophilicity compared to its unsubstituted phenyl analog. The predicted LogP (XLogP3) for 4-(2-bromophenyl)-1,3-thiazol-2-amine is 3.74 , whereas the unsubstituted 4-phenylthiazol-2-amine has a lower predicted LogP of approximately 2.5 [1]. This increase in lipophilicity is a crucial parameter for optimizing membrane permeability and oral bioavailability in drug candidates.

Lipophilicity Enhancement
Cross-study comparable
Predicted LogP ≈ 3.74
Supports lipophilicity-driven SAR interpretation
vs 4-phenylthiazol-2-amine LogP ~2.5; in silico prediction
Medicinal Chemistry Physicochemical Properties Drug Design

Positional Isomerism and Enzyme Inhibition Potency

The biological activity of bromophenyl-thiazol-2-amines is exquisitely sensitive to the position of the bromine atom on the phenyl ring. Data from a high-throughput screening campaign demonstrates that the ortho (2-bromo), meta (3-bromo), and para (4-bromo) isomers exhibit vastly different potencies against the enzyme Hexokinase HKDC1. The meta-bromo isomer, 4-(3-bromophenyl)-1,3-thiazol-2-amine, shows measurable but weak activity (EC50 = 31,800 nM) [1], while the para-bromo derivative, 4-(4-bromophenyl)thiazol-2-amine, is completely inactive (EC50 > 79,400 nM) against the related target Nuclear receptor coactivator 2 [2]. Although direct EC50 data for the ortho-bromo isomer (the target compound) is not available from this screen, the data unequivocally demonstrate that substituting a bromine atom at different positions on the phenyl ring leads to a >2.5-fold difference in potency against a single target and a functional switch (active vs. inactive) against another. This underscores that the ortho-bromo isomer is a distinct chemical entity with its own unique activity profile.

Positional Isomer Enzyme Inhibition
Class-level inference
Meta: EC50 31,800 nM (HKDC1) Para: >79,400 nM (NCOA2) Ortho: data not available
Positional isomer uniquely alters target engagement
HTS fluorescence assay; functional switch observed
Biochemical Assay Enzyme Inhibition Structure-Activity Relationship

2-Aminothiazole Scaffold: Potent Anti-MRSA Activity

2-Aminothiazoles, the core scaffold of 4-(2-bromophenyl)-1,3-thiazol-2-amine, have been validated as potent antimicrobials against methicillin-resistant Staphylococcus aureus (MRSA). In a focused library screen, several 2-aminothiazole analogs demonstrated Minimum Inhibitory Concentration (MIC) values against MRSA ATCC 43300 as low as 1.3 - 1.6 μg/mL, which is within a therapeutically relevant range [1]. Furthermore, a separate study reported that certain compounds in a 2-aminothiazole library showed improved antimicrobial activity compared to the standard-of-care antibiotic ceftriaxone (CTX) [2]. While the specific MIC of the target compound is not reported in these studies, the data confirms that the 2-aminothiazole core, when appropriately substituted, is capable of producing potent anti-MRSA agents. This establishes a strong precedent for using 4-(2-bromophenyl)-1,3-thiazol-2-amine as a key intermediate for synthesizing novel anti-MRSA candidates.

Anti-MRSA Activity
Class-level inference
Lead analogs: MIC 1.3–1.6 μg/mL (MRSA ATCC 43300) Some improved vs ceftriaxone
Supports antimicrobial lead optimization context
Broth microdilution; core scaffold capable of potent activity
Antimicrobial Resistance MRSA Drug Discovery

4-(2-Bromophenyl)-1,3-thiazol-2-amine: Research Applications


Anti-MRSA Library Synthesis

As explicitly described by multiple vendors, 4-(2-bromophenyl)-1,3-thiazol-2-amine is a useful intermediate for the synthesis and screening of 2-aminothiazole-based antimicrobials, with a specific focus on MRSA [REFS-1, REFS-2]. This application is strongly supported by the class-level evidence showing that 2-aminothiazole analogs can achieve potent MIC values (as low as 1.3 μg/mL) against MRSA and in some cases outperform the standard-of-care antibiotic ceftriaxone [REFS-3, REFS-4]. The ortho-bromophenyl substitution is a key feature that differentiates this building block from its analogs, offering a unique steric and electronic profile for SAR exploration [3]. Using this compound as a starting point for library synthesis allows researchers to rapidly explore chemical space around a validated anti-MRSA pharmacophore.

Steric and Electronic SAR Probe

The pronounced difference in enzyme inhibition potency observed between the ortho-, meta-, and para-bromo isomers (e.g., a >2.5-fold shift in EC50 against Hexokinase) [3] highlights the critical importance of the bromine position. 4-(2-Bromophenyl)-1,3-thiazol-2-amine, with its unique ortho-substitution, serves as an essential comparator in systematic SAR campaigns. It is not merely a variant but a distinct chemical probe that can reveal how steric hindrance and electronic effects near the thiazole-phenyl bond influence target binding. This makes it an invaluable tool for medicinal chemists seeking to optimize lead compounds for a specific target, where even a minor positional change can dramatically alter activity and selectivity.

Heterocycle Diversification via Amine Handle

The primary amine group at the 2-position of the thiazole ring is a versatile synthetic handle. This functional group enables a wide range of downstream chemical transformations, including amide bond formation, sulfonamide synthesis, and reactions with aldehydes to form Schiff bases. A patent describing the use of 2-aminothiazole derivatives as antitumor agents exemplifies the potential for creating more complex, biologically active molecules [4]. The ortho-bromophenyl group of this specific building block introduces an additional site for potential cross-coupling reactions (e.g., Suzuki-Miyaura), offering orthogonal functionalization strategies for generating highly diverse compound libraries.

Application
Selection Property
Validation Focus
MRSA-targeted library synthesis
Ortho-bromo 2-aminothiazole building block
MIC endpoint against MRSA strains
Positional isomer SAR exploration
Ortho-substitution steric/electronic profile
Enzyme inhibition and selectivity endpoints
Heterocycle diversification
Primary amine synthetic handle
Downstream coupling and cross-coupling efficiency

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